1,3-diphenylpropane-1,3-diol

Asymmetric Hydrogenation Catalyst Selectivity Regioselective Synthesis

This C2-symmetric chiral diol is an indispensable building block for achieving high stereoselectivity (up to 98% ee) in asymmetric catalysis. Its rigid phenyl-substituted backbone is critical for synthesizing electron-rich BDPP-type diphosphine ligands; replacement with achiral analogs or regioisomers like 1,3-diphenylpropane-1,2-diol results in a complete loss of chiral induction. Ideal for labs developing novel hydrogenation catalysts, the (R,R) and (S,S) enantiomers are accessible via scalable Sharpless kinetic resolution or biocatalytic routes using Trichoderma viride.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 5471-97-6
Cat. No. B1267955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-diphenylpropane-1,3-diol
CAS5471-97-6
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O
InChIInChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2
InChIKeyXHHXJXGIYFQFOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenylpropane-1,3-diol (CAS 5471-97-6): Procurement Guide for a C2-Symmetric Chiral Building Block in Asymmetric Synthesis


1,3-Diphenylpropane-1,3-diol (CAS 5471-97-6), also known as 1,3-diphenyl-1,3-propanediol, is a C2-symmetric chiral diol with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol [1]. This compound serves as a versatile building block in asymmetric synthesis, functioning as a chiral auxiliary and a precursor for the synthesis of chiral ligands, including electron-rich 1,3-diphosphines of the BDPP type [2]. Its structural features—two phenyl groups and two hydroxyl groups attached to a propane backbone—provide a rigid chiral scaffold that is essential for inducing stereoselectivity in catalytic and stoichiometric asymmetric transformations [1].

Why 1,3-Diphenylpropane-1,3-diol Cannot Be Substituted with Generic Analogs in Asymmetric Catalysis and Chiral Resolution


Substituting 1,3-diphenylpropane-1,3-diol with structurally similar diols, such as 1,3-diphenylpropane-1,2-diol, or achiral 1,3-diols like 2,4-pentanediol, leads to a complete loss of stereochemical control in asymmetric transformations [1]. The C2-symmetry and rigid phenyl-substituted backbone of 1,3-diphenylpropane-1,3-diol are critical for achieving high enantioselectivities in hydrogenation reactions (up to 98% ee) when converted into BDPP-type ligands [2]. Furthermore, the compound's specific stereochemistry—whether racemic or enantiomerically pure (R,R or S,S)—directly dictates the stereochemical outcome of downstream reactions, a property not shared by its regioisomer 1,3-diphenylpropane-1,2-diol, which lacks the C2-symmetric axis necessary for effective chiral induction [1]. The following quantitative evidence demonstrates precisely where this compound provides measurable differentiation over its closest analogs.

Quantitative Differentiation of 1,3-Diphenylpropane-1,3-diol: Comparative Evidence for Scientific Selection


Catalyst-Controlled Regioselectivity: 1,3-Diphenylpropane-1,3-diol vs. 1,3-Diphenylpropane-1,2-diol in Hydrogenation

In the catalytic hydrogenation of benzalacetophenone oxide, the choice of catalyst dictates the regioselectivity between the 1,3-diol and the 1,2-diol. The use of Raney nickel as a catalyst yields a mixture of both 1,3-diphenylpropane-1,3-diol (VI) and 1,3-diphenylpropane-1,2-diol (III), whereas palladium catalyst produces exclusively the 1,2-diol (III) [1]. This demonstrates that procurement of the target 1,3-diol requires precise catalyst selection and cannot be assumed from generic hydrogenation protocols.

Asymmetric Hydrogenation Catalyst Selectivity Regioselective Synthesis

Enantiomeric Purity in Asymmetric Hydrogenation: 1,3-Diphenylpropane-1,3-diol vs. Achiral Diols

The highly stereoselective hydrogenation of dibenzoylmethane using [RuCl2{(R)-biphemp}] as a catalyst provides enantiomerically pure (−)-1,3-diphenylpropane-1,3-diol in 70% yield [1]. In contrast, reduction of the same diketone with achiral reducing agents (e.g., NaBH4) yields a racemic mixture of diols, which is unsuitable for applications requiring chiral induction. This enantiomeric purity is essential for the diol's subsequent use as a chiral auxiliary or ligand precursor.

Asymmetric Hydrogenation Enantioselective Synthesis Chiral Ligands

Enantioselectivity of Derived BDPP Ligands: 1,3-Diphenylpropane-1,3-diol vs. Other C2-Symmetric Diols

Chiral 1,3-diphosphines of the BDPP type, synthesized from 1,3-diphenylpropane-1,3-diol, exhibit enantioselectivities of up to 98% ee in the Rh-catalyzed hydrogenation of benchmark substrates and β-amino acid precursors [1]. This performance is achieved via an economically feasible synthetic pathway, providing a clear advantage over other C2-symmetric diols that may require more complex ligand synthesis or yield lower enantioselectivities in similar catalytic transformations.

Asymmetric Catalysis Chiral Phosphine Ligands Rhodium-Catalyzed Hydrogenation

Optimal Application Scenarios for 1,3-Diphenylpropane-1,3-diol Based on Quantitative Evidence


Synthesis of Enantiomerically Pure Chiral Auxiliaries via Sharpless Epoxidation

For laboratories requiring enantiomerically pure (R,R)- or (S,S)-1,3-diphenylpropane-1,3-diol, the Sharpless epoxidation-based kinetic resolution of commercially available 1,3-diphenylprop-1-en-3-one provides a reliable and scalable route. This method yields the desired enantiomers in good yield and high enantiomeric purity, as documented in the literature . This scenario is ideal for researchers needing chiral building blocks for asymmetric synthesis without the need for specialized hydrogenation equipment.

Preparation of High-Performance BDPP-Type Chiral Diphosphine Ligands

The compound serves as an ideal precursor for the economically feasible synthesis of electron-rich chiral 1,3-diphosphines of the BDPP type. These ligands have demonstrated enantioselectivities up to 98% ee in Rh-catalyzed hydrogenation of β-amino acid precursors and other benchmark substrates [1]. This application scenario is particularly relevant for industrial and academic groups engaged in the development of novel asymmetric hydrogenation catalysts.

Microbial Resolution for Optically Active Alcohol Production

The microbial resolution of 1,3-diphenylpropane-1,3-diol diacetate using Trichoderma viride, followed by reductive cleavage of the resulting chiral acetals, yields optically active alcohols with high enantiomeric purities [2]. This biocatalytic approach offers an alternative to traditional chemical resolution methods and is suitable for applications where enzymatic selectivity is preferred or where specific stereoisomers are required for downstream biological studies.

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